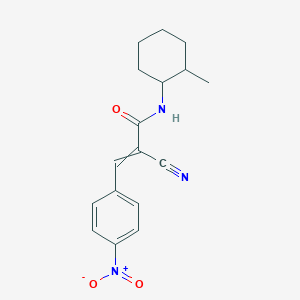

2-cyano-N-(2-methylcyclohexyl)-3-(4-nitrophenyl)prop-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

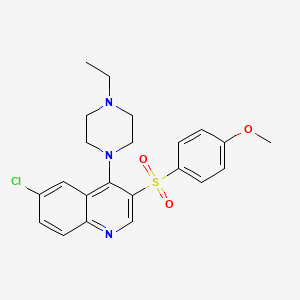

2-cyano-N-(2-methylcyclohexyl)-3-(4-nitrophenyl)prop-2-enamide is a useful research compound. Its molecular formula is C17H19N3O3 and its molecular weight is 313.357. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

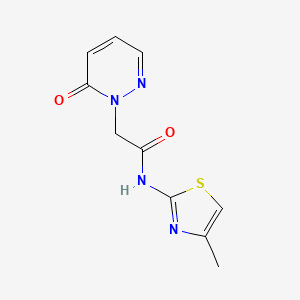

Nitrile and Non-nitrile Pyridine Products

The reaction of compounds similar to "2-cyano-N-(2-methylcyclohexyl)-3-(4-nitrophenyl)prop-2-enamide" with methyl 3-oxobutanoate produces a variety of nitrile and non-nitrile pyridine products, demonstrating the versatility of such compounds in synthesizing complex heterocyclic structures. This includes the formation of methyl 4-aryl-3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-5-carboxylates and other related compounds, which are significant in chemical research for their potential applications in material science, medicinal chemistry, and catalysis (O'Callaghan et al., 1999).

Selective Hydrogenation of Phenol Derivatives

A study on the selective hydrogenation of phenol and its derivatives over a Pd@carbon nitride catalyst in aqueous media highlights the application of cyclohexanone derivatives in the manufacture of polyamides. This research demonstrates the catalyst's efficacy in promoting the selective formation of cyclohexanone under mild conditions, showcasing an important application in industrial chemistry and material science (Wang et al., 2011).

Clathrates and Selective Inclusion

The formation of clathrates with cyclohexanone derivatives, such as the selective inclusion of methylcyclohexanones in their energetically unfavorable axial methyl conformations, provides insight into the structural and energetic considerations in molecular inclusion processes. This research contributes to our understanding of host-guest chemistry, with implications for material science, drug delivery, and molecular recognition (Barton et al., 2015).

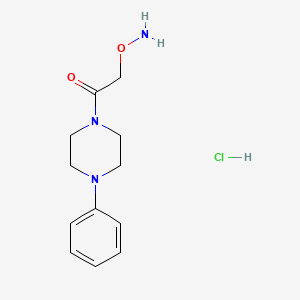

Synthesis of Benzothiazine Derivatives

The synthesis of benzothiazine derivatives from reactions involving similar compounds demonstrates the utility of these substances in creating pharmacologically relevant structures. This synthesis approach provides a pathway to developing compounds with potential applications in medicinal chemistry and drug discovery (Kobayashi et al., 2006).

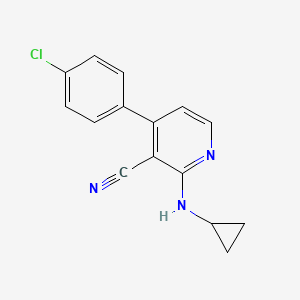

Cyanide Detection

Research into the design of heterocyclic compounds for the colorimetric detection of cyanide showcases an application in environmental monitoring and safety. These compounds, upon interaction with cyanide, undergo a chromogenic process, providing a practical and convenient method for detecting this toxic anion in aqueous environments (Tomasulo et al., 2006).

Propiedades

IUPAC Name |

2-cyano-N-(2-methylcyclohexyl)-3-(4-nitrophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3/c1-12-4-2-3-5-16(12)19-17(21)14(11-18)10-13-6-8-15(9-7-13)20(22)23/h6-10,12,16H,2-5H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBILSRBQBSADGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1NC(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(8-Hexyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-y l)acetamide](/img/structure/B2545590.png)

![1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylurea](/img/structure/B2545603.png)

![N-(2,4-dimethylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2545605.png)

![8-chloro-2-(2-(methylthio)nicotinoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2545607.png)

![4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2545608.png)

![2-[(3-Fluoro-4-methylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2545609.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2545611.png)